8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Overview
Description
8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a brominated derivative of tetrahydroquinoline, a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in acetonitrile at low temperatures . The reaction proceeds with the addition of NBS in portions to a stirred solution of 1,2,3,4-tetrahydroquinoline, resulting in the formation of the brominated product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the brominated compound to its corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce amines.
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom may play a role in enhancing the compound’s binding affinity to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroquinoline: A similar compound with a bromine atom at the 6-position.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a different ring structure.
6-Bromo-3,4-dihydroquinoline-1-carboxylate: A derivative with a carboxylate group.
Uniqueness
8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and the exploration of various biological activities.
Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPNPGNRWXWZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)C(=O)O)Br)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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